NHE1 Inhibition: 4-Hydroxyimino Derivative Demonstrates 5-Fold Higher Potency than Unsubstituted N-Phenylpiperidine-1-carboxamide
The target compound exhibits an IC₅₀ of 79 nM against human NHE1 in platelet-rich plasma [1]. In contrast, the unsubstituted analog N-phenylpiperidine-1-carboxamide (CAS 2645-36-5) shows an IC₅₀ of 410 nM against human NHE1 expressed in PS120 cells [2]. This represents a 5.2-fold enhancement in inhibitory potency conferred by the 4-hydroxyimino substituent. Notably, the comparator BDBM50396465 (a related piperidine carboxamide) achieves an IC₅₀ of 15 nM in HT-29 cells [3], indicating that further optimization of this scaffold can yield even greater potency.
| Evidence Dimension | Inhibition of sodium/hydrogen exchanger 1 (NHE1) |
|---|---|
| Target Compound Data | IC₅₀ = 79 nM |
| Comparator Or Baseline | N-phenylpiperidine-1-carboxamide: IC₅₀ = 410 nM; BDBM50396465: IC₅₀ = 15 nM |
| Quantified Difference | 5.2-fold improvement vs. unsubstituted analog; 5.3-fold lower potency than optimized analog |
| Conditions | Target compound: human platelet-rich plasma, propionate-induced swelling assay; Comparator 1: human NHE1 expressed in PS120 cells, acidosis assay; Comparator 2: human HT-29 cells, intracellular pH change |
Why This Matters
The 5-fold potency advantage over the unsubstituted core scaffold justifies selection of the 4-hydroxyimino derivative for NHE1-focused screening campaigns where higher potency is required.
- [1] BindingDB. BDBM50396473 (CHEMBL2170606). Affinity Data: IC50 79 nM (human NHE1 in platelet-rich plasma). View Source
- [2] TargetMine. Activity data: Inhibition of human NHE1 expressed in PS120 cells, IC₅₀ = 410.0 nM. View Source
- [3] BindingDB. BDBM50396465 (CHEMBL2169894). Affinity Data: IC50 15 nM (human NHE1 in HT-29 cells). View Source
